2,2'-[1,2-phenylenebis(methylenethio)]bis(1-methyl-1H-benzimidazole)
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Overview
Description
2,2’-[1,2-phenylenebis(methylenethio)]bis(1-methyl-1H-benzimidazole) is a complex organic compound characterized by its unique structure, which includes two benzimidazole rings connected by a 1,2-phenylenebis(methylenethio) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,2-phenylenebis(methylenethio)]bis(1-methyl-1H-benzimidazole) typically involves the reaction of 1-methyl-1H-benzimidazole with 1,2-bis(bromomethyl)benzene in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,2’-[1,2-phenylenebis(methylenethio)]bis(1-methyl-1H-benzimidazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzimidazole rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole rings.
Reduction: Reduced forms of the benzimidazole rings.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2,2’-[1,2-phenylenebis(methylenethio)]bis(1-methyl-1H-benzimidazole) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and other complexes.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,2’-[1,2-phenylenebis(methylenethio)]bis(1-methyl-1H-benzimidazole) involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell proliferation. Additionally, it can bind to specific proteins, altering their activity and affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2,2’-[1,2-phenylenebis(methylene)]bis(1-methyl-1H-benzimidazole): Lacks the thioether linkage, resulting in different chemical properties.
2,2’-[1,4-phenylenebis(methylenethio)]bis(1-methyl-1H-benzimidazole): Has a different substitution pattern on the phenylene ring, affecting its reactivity and applications.
Uniqueness
2,2’-[1,2-phenylenebis(methylenethio)]bis(1-methyl-1H-benzimidazole) is unique due to its specific structural features, such as the thioether linkage and the 1,2-substitution pattern on the phenylene ring. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H22N4S2 |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
1-methyl-2-[[2-[(1-methylbenzimidazol-2-yl)sulfanylmethyl]phenyl]methylsulfanyl]benzimidazole |
InChI |
InChI=1S/C24H22N4S2/c1-27-21-13-7-5-11-19(21)25-23(27)29-15-17-9-3-4-10-18(17)16-30-24-26-20-12-6-8-14-22(20)28(24)2/h3-14H,15-16H2,1-2H3 |
InChI Key |
SXVNRDSWYBAENC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC3=CC=CC=C3CSC4=NC5=CC=CC=C5N4C |
Origin of Product |
United States |
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